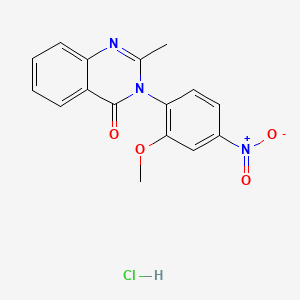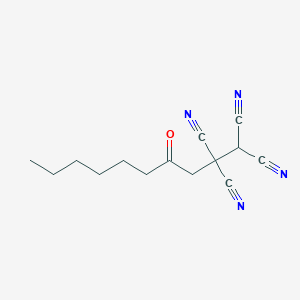
4-Oxodecane-1,1,2,2-tetracarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Oxodecane-1,1,2,2-tetracarbonitrile is a chemical compound known for its unique structure and reactivity It belongs to the class of tetracarbonitriles, which are characterized by the presence of four cyano groups (-CN) attached to a central carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Oxodecane-1,1,2,2-tetracarbonitrile can be synthesized through the reaction of 2-aryl ketones with tetracyanoethylene. The reaction typically takes place in a solvent such as 1,4-dioxane and requires the presence of a catalytic amount of hydrochloric acid. The yields of this reaction can range from 70% to 91% .
Industrial Production Methods: This method involves the reaction of aryl ketones with tetracyanoethylene under solvent-free conditions, resulting in high yields of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Oxodecane-1,1,2,2-tetracarbonitrile undergoes various chemical reactions, including rearrangement, substitution, and addition reactions. One notable reaction is its rearrangement in the presence of ammonium acetate and acetic acid, leading to the formation of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include tetracyanoethylene, ammonium acetate, and acetic acid. The reaction conditions often involve heating and the use of solvents such as 1,4-dioxane .
Major Products: The major products formed from the reactions of this compound include various substituted malononitriles and pyrrole derivatives.
Wissenschaftliche Forschungsanwendungen
4-Oxodecane-1,1,2,2-tetracarbonitrile has several scientific research applications. It is used in the synthesis of heterocyclic compounds, which are important in the development of luminescent sensors, nonlinear optical materials, solar cells, and solid-state fluorescent dyes .
Wirkmechanismus
The mechanism of action of 4-oxodecane-1,1,2,2-tetracarbonitrile involves its ability to undergo rearrangement and substitution reactionsThe presence of multiple cyano groups in the compound allows for a variety of chemical transformations, making it a versatile building block in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
4-Oxodecane-1,1,2,2-tetracarbonitrile can be compared to other tetracarbonitriles, such as 4-oxopentane-1,1,2,2-tetracarbonitrile and 1-(2-oxocyclohexyl)ethane-1,1,2,2-tetracarbonitrile. These compounds share similar structural features but differ in their reactivity and applications. For example, 4-oxopentane-1,1,2,2-tetracarbonitrile is used in the synthesis of iminofuran derivatives, while 1-(2-oxocyclohexyl)ethane-1,1,2,2-tetracarbonitrile is involved in the formation of hydroxytricyanopyrrole derivatives .
Eigenschaften
CAS-Nummer |
90138-07-1 |
|---|---|
Molekularformel |
C14H16N4O |
Molekulargewicht |
256.30 g/mol |
IUPAC-Name |
4-oxodecane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C14H16N4O/c1-2-3-4-5-6-13(19)7-14(10-17,11-18)12(8-15)9-16/h12H,2-7H2,1H3 |
InChI-Schlüssel |
DVLUSSGHPQXBSG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(=O)CC(C#N)(C#N)C(C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(6-Bromopyridin-2-yl)oxy]-N-(2-methylphenyl)benzamide](/img/structure/B14362174.png)

![[(5-Amino-2-bromo-4-fluorophenyl)sulfanyl]acetic acid](/img/structure/B14362191.png)

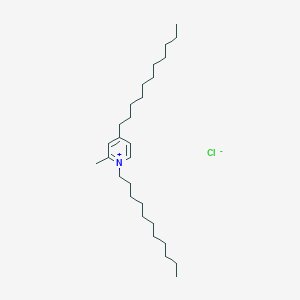
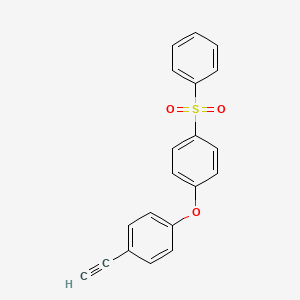


![2,2-Dimethoxy-N-{[3-(methylsulfanyl)phenyl]methyl}ethan-1-amine](/img/structure/B14362222.png)
![3,3-Diethyl-2-[2-(4-methylphenyl)ethenyl]-3H-indole](/img/structure/B14362224.png)
![1-Bromo-4-[(phenylsulfanyl)ethynyl]benzene](/img/structure/B14362232.png)
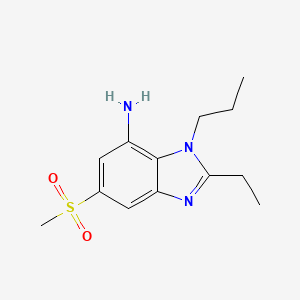
![(2-Hydroxyphenyl)-[2-(3-triethoxysilylpropoxy)phenyl]methanone](/img/structure/B14362240.png)
